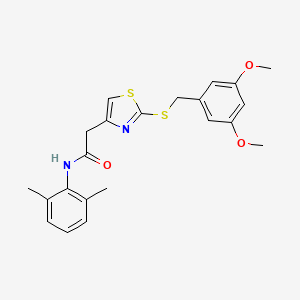

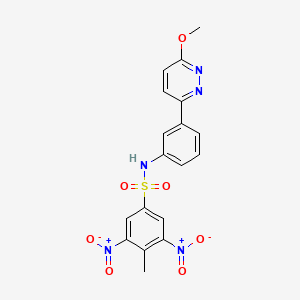

![molecular formula C9H10N2O B2807550 A-Methyl-imidazo[1,2-A]pyridine-3-methanol CAS No. 30489-50-0](/img/structure/B2807550.png)

A-Methyl-imidazo[1,2-A]pyridine-3-methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Imidazo[1,2-A]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .

Synthesis Analysis

A facile entry to 3-aryl/alkenyl/alkynyl substituted imidazo[1,2-a]pyridines has been developed from readily available benzyl/allyl/propargyl halides and 2-amino pyridines as substrates via formimidamide chemistry . This synthesis is devoid of caustic or expensive reagents, such as transition metal complexes .

Chemical Reactions Analysis

The direct functionalization of imidazo[1,2-a]pyridines has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives . This review summarizes the recent advances in radical reactions for the direct functionalization of imidazo[1,2-a]pyridines through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Wissenschaftliche Forschungsanwendungen

Synthesis and Bioactivity : Imidazo[1,2-a]pyridine is a widely used pharmacophore in the synthesis of various bioactive compounds. Lifshits et al. (2015) developed an efficient method for preparing a derivative, (2-aminopyridin-4-yl)methanol, which is crucial in constructing the imidazo[1,2-a]pyridine structure (Lifshits, Ostapchuk, & Brel, 2015).

Microwave-Mediated Synthesis : Masquelin et al. (2006) reported a microwave-assisted synthesis of 3-iminoaryl-imidazo[1,2-a]pyridines, demonstrating an efficient method for producing these compounds using microwave conditions (Masquelin, Bui, Brickley, Stephenson, Schwerkoske, & Hulme, 2006).

Crystal Structure Analysis : Elaatiaoui et al. (2014) analyzed the crystal structure of a similar compound, (5-methylimidazo[1,2-a]pyridin-2-yl)methanol, providing insights into its molecular arrangement and interactions (Elaatiaoui, Koudad, Saddik, Benchat, & El Ammari, 2014).

Optical Properties of Derivatives : Volpi et al. (2017) synthesized 1,3-diarylated imidazo[1,5-a]pyridine derivatives, analyzing their optical properties in relation to their chemical structures. This research contributes to the understanding of the relationship between structure and optical properties of imidazo[1,2-a]pyridine derivatives (Volpi, Magnano, Benesperi, Saccone, Priola, Gianotti, Milanesio, Conterosito, Barolo, & Viscardi, 2017).

Methylene Linkage in N-Heterocycles : Li et al. (2019) introduced an iron-catalyzed method for creating methylene-tethered imidazo[1,2-a]pyridine analogs. This approach represents a sustainable way to form methylene linkages in N-heterocycles (Li, Bai, Zheng, & Rao, 2019).

Synthesis of Functionalized Derivatives : Changunda et al. (2020) reported the synthesis of novel tetracyclic imidazo[1,2-a]pyridine derivatives through nucleophilic aromatic substitution. This research provides a pathway for creating functionalized derivatives of imidazo[1,2-a]pyridine (Changunda, Venkatesh, Mokone, Rousseau, Brady, Fernandes, & Bode, 2020).

Aqueous Synthesis and Catalysis : Mohan et al. (2013) demonstrated an aqueous synthesis of methylimidazo[1,2-a]pyridines and reported the silver-catalyzed aminooxygenation of these compounds. This highlights the potential for catalyst-free and environmentally friendly synthesis methods (Mohan, Rao, & Adimurthy, 2013).

Functionalized Amino Acid Derivatives : Sliwa et al. (1992) focused on the ring opening of imidazo[1,2-a]pyridines to create esters of N-(2-pyridyl)-α-amino acids. This method provides direct access to compounds that could be useful in various pharmaceutical applications (Sliwa, Doise, & Blondeau, 1992).

Safety and Hazards

The safety data sheet of a related compound, “IMidazo[1,2-a]pyridine-3-Methanol, 7-Methyl-”, suggests avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

A-Methyl-imidazo[1,2-A]pyridine-3-methanol is a complex compound with potential applications in medicinal chemistry

Biochemical Pathways

Imidazo[1,2-A]pyridines, the core structure of this compound, are known to be involved in various biochemical pathways . They are recognized as valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . .

Eigenschaften

IUPAC Name |

1-imidazo[1,2-a]pyridin-3-ylethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-7(12)8-6-10-9-4-2-3-5-11(8)9/h2-7,12H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUVJDDJICZFPNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN=C2N1C=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

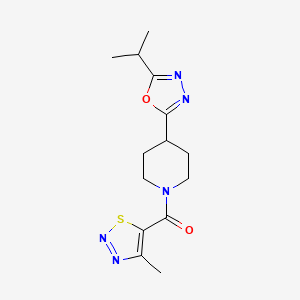

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2807471.png)

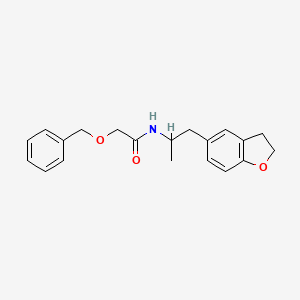

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]propanamide](/img/structure/B2807479.png)

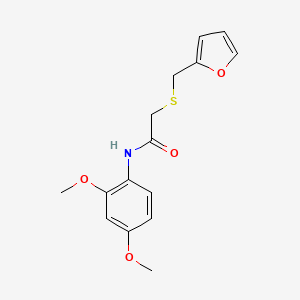

![3-[(1-Methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-1-[(4-methoxyphenyl)methyl]urea](/img/structure/B2807482.png)

![2-Benzyl-N-[(3-bromophenyl)-cyanomethyl]butanamide](/img/structure/B2807487.png)

![Ethyl 4-oxo-3-phenyl-5-(2-phenylbutanoylamino)thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2807489.png)

![2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(indolin-1-yl)ethanone](/img/structure/B2807490.png)